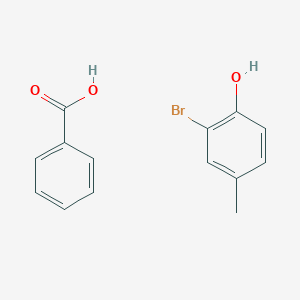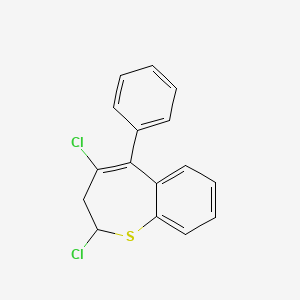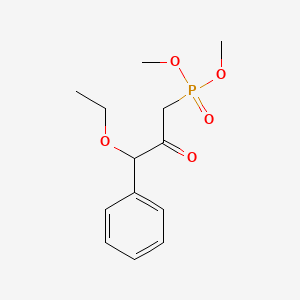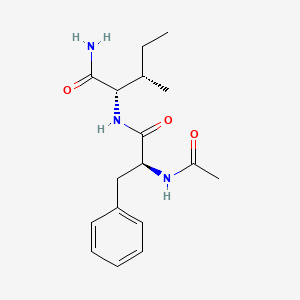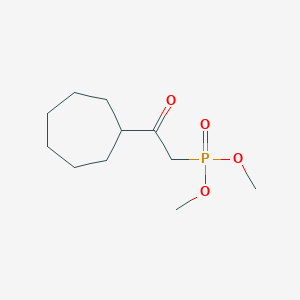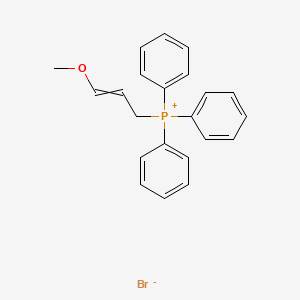
Pentanedial, 2-(hydroxymethyl)-2,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanedial, 2-(hydroxymethyl)-2,4-dimethyl- is an organic compound with a unique structure that includes both aldehyde and hydroxymethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanedial, 2-(hydroxymethyl)-2,4-dimethyl- can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylpentane-2,4-diol with an oxidizing agent to introduce the aldehyde groups. The reaction conditions typically include the use of a mild oxidizing agent such as pyridinium chlorochromate (PCC) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the catalytic oxidation of 2,4-dimethylpentane-2,4-diol using supported metal catalysts. This method allows for continuous production and higher yields, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
Pentanedial, 2-(hydroxymethyl)-2,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be further oxidized to form a carboxylic acid.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-(carboxymethyl)-2,4-dimethylpentanedial.
Reduction: 2-(hydroxymethyl)-2,4-dimethylpentane-1,5-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pentanedial, 2-(hydroxymethyl)-2,4-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a cross-linking agent in protein studies.
Medicine: Explored for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the production of polymers and resins due to its reactive functional groups.
Mechanism of Action
The mechanism of action of Pentanedial, 2-(hydroxymethyl)-2,4-dimethyl- involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with amino groups in proteins, leading to cross-linking and stabilization of protein structures. This property is particularly useful in biological and medical applications, where it can be used to fix tissues or cells .
Comparison with Similar Compounds
Similar Compounds
Glutaraldehyde: Another dialdehyde with similar cross-linking properties.
2-Methyl-2,4-pentanediol: A related compound with hydroxyl groups instead of aldehyde groups.
Uniqueness
Pentanedial, 2-(hydroxymethyl)-2,4-dimethyl- is unique due to its combination of aldehyde and hydroxymethyl functional groups, which provide a versatile platform for various chemical reactions and applications. Its structure allows for multiple functionalizations, making it a valuable compound in both research and industrial settings .
Properties
CAS No. |
63951-48-4 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
2-methoxy-2,4-dimethylpentanedial |
InChI |
InChI=1S/C8H14O3/c1-7(5-9)4-8(2,6-10)11-3/h5-7H,4H2,1-3H3 |
InChI Key |
CKURPKAGDUSTMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C=O)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tributyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14486822.png)
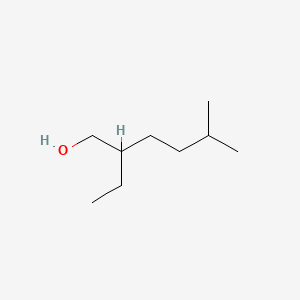
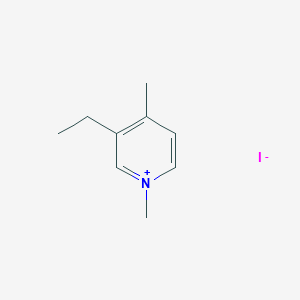
![N-[(3beta,5alpha)-3-Chlorocholestan-7-ylidene]hydroxylamine](/img/structure/B14486832.png)
![4-Amino-6-[(furan-2-yl)methyl]-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one](/img/structure/B14486833.png)
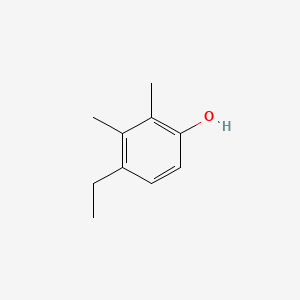

![2-{[(2,2-Dimethyl-1,3-dioxolan-4-yl)oxy]methoxy}pyridine-3-carbonitrile](/img/structure/B14486856.png)
